
Bis-(1,3-dibutylbarbituric acid)trimethine oxonol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(1,3-dibutylbarbituric acid)trimethine oxonol: is a chemical compound known for its application as a membrane potential dye. It is widely used in scientific research to measure changes in cellular membrane potential. This compound is particularly valued for its ability to enter depolarized cells and bind to intracellular proteins or membranes, resulting in enhanced fluorescence and a red spectral shift .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(1,3-dibutylbarbituric acid)trimethine oxonol typically involves the following steps:
Preparation of 1,3-dibutylbarbituric acid: This is synthesized by reacting barbituric acid with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the trimethine bridge: The next step involves the condensation of two molecules of 1,3-dibutylbarbituric acid with a suitable aldehyde, such as formaldehyde, under acidic conditions to form the trimethine bridge.
Oxonol formation: The final step is the oxidation of the intermediate product to form the oxonol dye.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Bis-(1,3-dibutylbarbituric acid)trimethine oxonol can undergo oxidation reactions, which are crucial for its function as a dye.
Substitution: The compound can participate in substitution reactions, particularly at the barbituric acid moieties.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate, are used in the oxidation
Propriétés
Formule moléculaire |
C27H40N4O6 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
1,3-dibutyl-5-[(E)-3-(1,3-dibutyl-4-hydroxy-2,6-dioxopyrimidin-5-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H40N4O6/c1-5-9-16-28-22(32)20(23(33)29(26(28)36)17-10-6-2)14-13-15-21-24(34)30(18-11-7-3)27(37)31(25(21)35)19-12-8-4/h13-15,32H,5-12,16-19H2,1-4H3/b14-13+ |
Clé InChI |
VIOJNMVMOZPCTD-BUHFOSPRSA-N |
SMILES isomérique |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |
SMILES canonique |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


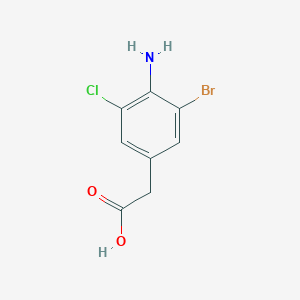
![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
![4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B12824497.png)

![(S)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12824502.png)
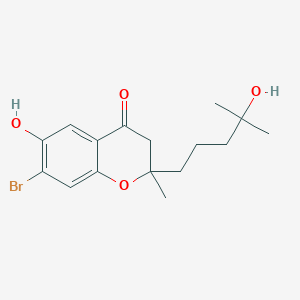
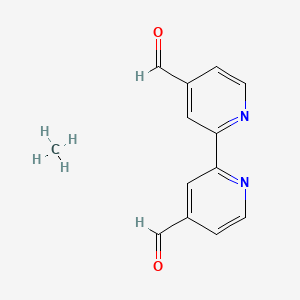
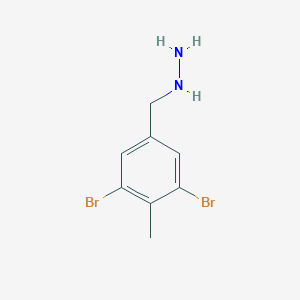

![1-Methyl-5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B12824517.png)
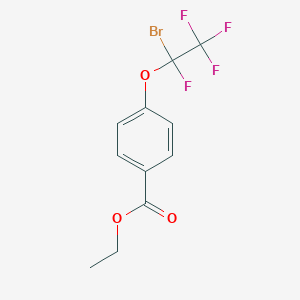
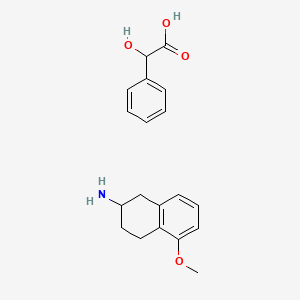

![2-Amino-1H-benzo[d]imidazole-1-carboximidamide](/img/structure/B12824559.png)
